3-(3-Chlorophenyl)propan-1-amine hydrochloride CAS 104774-92-7
3-(3-Chlorophenyl)propan-1-amine hydrochloride CAS 104774-92-7
An In-depth Technical Guide to 3-(3-Chlorophenyl)propan-1-amine hydrochloride
Abstract
This technical guide provides a comprehensive overview of 3-(3-Chlorophenyl)propan-1-amine hydrochloride (CAS 104774-92-7), a substituted phenethylamine derivative of interest in pharmaceutical research and development. While specific literature on this exact isomer is limited, this document synthesizes information from structurally related compounds to offer insights into its chemical properties, potential synthesis pathways, analytical characterization methods, and prospective applications. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing a foundational understanding and practical methodologies for working with this class of compounds.
Introduction and Chemical Profile
3-(3-Chlorophenyl)propan-1-amine hydrochloride belongs to the family of substituted phenethylamines, a class of compounds known for their diverse pharmacological activities, often targeting the central nervous system. The introduction of a chlorine atom at the meta-position of the phenyl ring is anticipated to modulate its pharmacokinetic and pharmacodynamic properties compared to its non-halogenated counterpart.
Based on the analysis of structurally similar compounds, a foundational understanding of its potential pharmacological profile can be inferred. Substituted phenethylamines are known to interact with monoamine neurotransmitter systems, including those for dopamine, norepinephrine, and serotonin.[1] Their mechanisms of action often involve the inhibition of neurotransmitter reuptake or the promotion of their release from presynaptic terminals, leading to an increased concentration of these neurotransmitters in the synaptic cleft.[1]
Physicochemical Properties
| Property | Predicted/Inferred Value | Source/Basis |
| Molecular Formula | C9H12ClN · HCl | Structural Analysis |
| Molecular Weight | 206.11 g/mol | Calculation |
| Appearance | White to off-white crystalline powder | Inferred from similar compounds |
| Solubility | Soluble in water and methanol | Inferred from hydrochloride salt nature[2] |
| Storage Temperature | Room Temperature | Inferred from similar compounds[3] |
Synthesis and Purification
The synthesis of 3-(3-Chlorophenyl)propan-1-amine hydrochloride can be approached through several established organic chemistry routes. The following section outlines a plausible and logical synthetic pathway, drawing from methodologies used for structurally related compounds.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the reduction of a corresponding nitrile or oxime, or the reductive amination of a ketone. A key intermediate for these routes is often a ketone, such as 1-(3-chlorophenyl)propan-1-one.[4][5]
Caption: Retrosynthetic analysis of 3-(3-Chlorophenyl)propan-1-amine HCl.
Proposed Synthesis Protocol
This protocol is a hypothetical pathway based on well-established chemical transformations.
Step 1: Synthesis of 1-(3-Chlorophenyl)propan-1-one
This step can be achieved via a Grignard reaction between 3-chlorobenzonitrile and ethylmagnesium bromide.[6]
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Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and anhydrous tetrahydrofuran (THF). Slowly add bromoethane to initiate the formation of the Grignard reagent. Maintain a gentle reflux until the magnesium is consumed.[6]
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Reaction with Nitrile: Cool the Grignard reagent to 0 °C. Dissolve 3-chlorobenzonitrile in anhydrous THF and add it dropwise to the Grignard reagent. Allow the reaction to stir at room temperature for several hours.[6]
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Hydrolysis and Work-up: Carefully quench the reaction with an acidic aqueous solution (e.g., 3 M HCl) at 0 °C. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ketone.[6]
Step 2: Reductive Amination to form 3-(3-Chlorophenyl)propan-1-amine
The synthesized ketone can be converted to the desired amine via reductive amination.
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Imine Formation and Reduction: Dissolve 1-(3-chlorophenyl)propan-1-one in a suitable solvent such as methanol. Add an excess of ammonium acetate and a reducing agent like sodium cyanoborohydride.
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up and Purification: Once the reaction is complete, quench any remaining reducing agent. Adjust the pH to basic with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent. The crude amine can be purified by column chromatography.
Step 3: Formation of the Hydrochloride Salt
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Salt Formation: Dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether or isopropanol).
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Precipitation: Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, until precipitation is complete.
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Isolation: Collect the precipitate by filtration, wash with a cold, non-polar solvent, and dry under vacuum to yield 3-(3-Chlorophenyl)propan-1-amine hydrochloride.
Sources
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- 2. Bot Verification [rasayanjournal.co.in]
- 3. 1-(3-chlorophenyl)cyclopropan-1-amine hydrochloride | 1217031-87-2 [sigmaaldrich.com]
- 4. 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) (CAS NO:34841-35-5) | 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Manufacturer and Suppliers | Scimplify [scimplify.com]
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